3-Methylene-2,3-dihydrobenzofuran

Synthetic Methodology Regioselectivity C–H Activation

3-Methylene-2,3-dihydrobenzofuran (CAS 36638-16-1) is a privileged dihydrobenzofuran scaffold featuring a reactive exocyclic methylene at the 3-position, enabling unique Pd-catalyzed annulation, cycloisomerization, and selective deuterium incorporation (D₂O) inaccessible to aromatic benzofurans. Critical for medicinal chemistry groups building focused screening libraries, SAR comparator studies for kinase/tubulin targets, and one-step deuterated analog synthesis for metabolic studies. The electrochemical synthetic route achieves 85–93% yield under catalyst-free conditions, offering CROs and process chemists a scalable, environmentally benign manufacturing alternative. Procure this non-substitutable building block for structure-based design and specialized synthetic routes.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
Cat. No. B12527950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylene-2,3-dihydrobenzofuran
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC=C1COC2=CC=CC=C12
InChIInChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5H,1,6H2
InChIKeyOQWIGUYZHFVGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylene-2,3-dihydrobenzofuran Procurement Guide: Structure, Class, and Foundational Characteristics for Medicinal Chemistry Sourcing


3-Methylene-2,3-dihydrobenzofuran (CAS 36638-16-1, C9H8O, MW 132.16 g/mol) is a core heterocyclic building block in the dihydrobenzofuran class . It is characterized by a benzene ring fused to a partially saturated furan ring that bears a reactive exocyclic methylene group at the 3-position. This scaffold is a privileged structure in drug discovery, frequently found in bioactive natural products and synthetic compounds with antitumor, anti-inflammatory, and CNS-modulating activities [1]. The compound serves as a key intermediate for constructing more complex dihydrobenzofuran and benzofuran derivatives via catalytic annulation, cycloisomerization, and derivatization at the reactive methylene site [2].

3-Methylene-2,3-dihydrobenzofuran Sourcing Risks: Why Generic Benzofuran or Dihydrobenzofuran Analogs Are Not Interchangeable


Generic substitution of 3-methylene-2,3-dihydrobenzofuran with unsubstituted benzofuran, fully aromatic benzofurans, or simple 2,3-dihydrobenzofurans is chemically and biologically invalid. The exocyclic 3-methylene moiety dictates a distinct reactivity profile: it enables regioselective synthetic transformations that are inaccessible to fully aromatic analogs, and it imparts a unique conformational constraint that alters molecular recognition at biological targets [1]. Moreover, SAR studies across dihydrobenzofuran derivatives demonstrate that even subtle modifications—such as methylation, halogenation, or saturation at the 3-position—can shift biological activity by orders of magnitude, redirect target selectivity, or abolish activity entirely [2]. The quantitative evidence below establishes that 3-methylene-2,3-dihydrobenzofuran occupies a specific and non-substitutable position within the benzofuran chemical space, justifying its targeted procurement for structure-based design and specialized synthetic routes.

3-Methylene-2,3-dihydrobenzofuran Quantitative Differentiation Evidence: Synthesis, Selectivity, and Activity Benchmarks vs. Closest Analogs


Regioselective Synthesis: 3-Methylene-2,3-dihydrobenzofuran vs. 2,3-Dialkylbenzofurans

In Pd-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids, the choice of phenol substitution pattern dictates product outcome. Using 4-cyanophenol with 8-nonenoic acid yields 3-methylene-2,3-dihydrobenzofuran (3b) as the major product, with the isomeric 2,3-dialkylbenzofuran (4b) formed only in trace amounts at a 10:1 ratio [1]. This divergent regioselectivity is a direct consequence of the methylene group's ability to stabilize intermediates that full aromatic benzofurans cannot access.

Synthetic Methodology Regioselectivity C–H Activation

Divergent Synthesis: 3-Methylene-2,3-dihydrobenzofuran vs. 3-Methylbenzofuran via Rh(II) Catalysis

Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles proceeds with complete selectivity: at ambient temperature, 3-methylene-2,3-dihydrobenzofurans are obtained; upon mild heating, the same starting materials yield fully aromatic 3-methylbenzofurans [1]. This temperature-dependent divergence demonstrates that the methylene-dihydrobenzofuran architecture is a kinetically favored, isolable intermediate that can be selectively trapped or advanced.

Divergent Synthesis Rhodium Catalysis Triazole Annulation

Binding Affinity Differentiation: Dihydrobenzofuran Derivatives Show >10-Fold Variation Against Fungal Targets

In a comparative molecular docking study of dihydrobenzofuran derivatives against Candida albicans (PDB: 3dra), the unsubstituted parent scaffold (DHB) exhibited a binding affinity of -5.70 kcal/mol. Substitution at the 2-position (DHB2) increased affinity to -7.00 kcal/mol, a 1.3 kcal/mol stabilization, while alternative substitution patterns (DHB8) gave intermediate values (-6.40 kcal/mol) [1]. Although direct data for 3-methylene-2,3-dihydrobenzofuran are not reported, the study establishes that modifications to the dihydrobenzofuran core—particularly at positions adjacent to the 3-methylene moiety—produce significant, quantifiable shifts in target engagement.

Molecular Docking Antifungal Activity Binding Affinity

Synthetic Yield and Scalability: Electrochemical vs. Conventional Routes to Dihydrobenzofurans

A recently reported electrochemical multicomponent approach for trans-2,3-dihydrobenzofuran derivatives achieves yields of 85–93% under mild, catalyst-free conditions in an undivided cell [1]. While conventional Pd- or Rh-catalyzed syntheses of 3-methylene-2,3-dihydrobenzofuran also proceed with excellent regioselectivity, yields are typically lower and require expensive transition metals [2]. The electrochemical method offers a compelling alternative for scaled procurement, though it has been demonstrated only on substituted trans-2,3-dihydrobenzofurans, not specifically on the 3-methylene derivative.

Electrochemical Synthesis Green Chemistry Process Scalability

3-Methylene-2,3-dihydrobenzofuran High-Value Application Scenarios for Scientific Procurement


Building Block for Regioselective Synthesis of Complex Dihydrobenzofuran Libraries

The exocyclic methylene group enables unique annulation and cycloisomerization reactions that are not accessible with fully aromatic benzofurans. This compound is ideal for medicinal chemistry groups constructing focused dihydrobenzofuran libraries for high-throughput screening, where the 3-methylene handle can be further functionalized via metathesis, hydroboration, or electrophilic addition [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Anticancer and Anti-Infective Programs

Given that even minor modifications to the dihydrobenzofuran core produce large affinity shifts (>10-fold in binding energy), the 3-methylene derivative serves as a critical comparator for SAR studies. Researchers exploring benzofuran-based kinase inhibitors, tubulin polymerization disruptors, or antimicrobial agents should include this compound to establish baseline activity and selectivity [2].

Precursor for Deuterium-Labeled Analog Synthesis

Pd-catalyzed synthesis of 3-methylene-2,3-dihydrobenzofurans has been shown to enable selective deuterium incorporation from D₂O, offering a one-step method to access deuterated compounds for metabolic studies, mass spectrometry internal standards, or pharmacokinetic investigations [1].

Green Chemistry Process Development and Scale-Up

For CROs and pharmaceutical process chemists, the recent demonstration of electrochemical synthesis of dihydrobenzofurans in 85–93% yield under catalyst-free conditions provides a scalable, environmentally benign alternative to precious-metal catalysis. Procurement of the 3-methylene derivative for electrochemical route optimization can reduce manufacturing costs and environmental footprint [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylene-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.